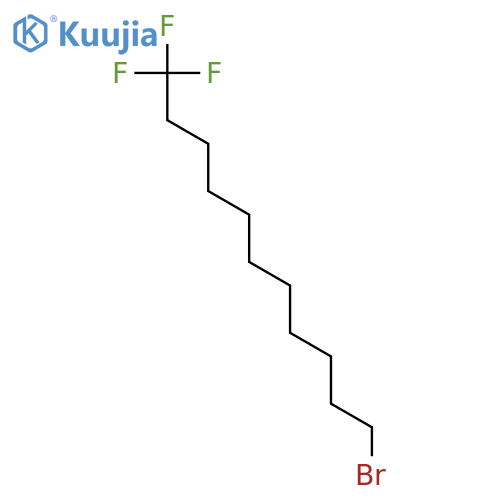

Cas no 86364-79-6 (UNDECANE, 11-BROMO-1,1,1-TRIFLUORO-)

UNDECANE, 11-BROMO-1,1,1-TRIFLUORO- 化学的及び物理的性質

名前と識別子

-

- UNDECANE, 11-BROMO-1,1,1-TRIFLUORO-

- 11-Bromo-1,1,1-trifluoroundecane

- starbld0036238

- 86364-79-6

-

- インチ: InChI=1S/C11H20BrF3/c12-10-8-6-4-2-1-3-5-7-9-11(13,14)15/h1-10H2

- InChIKey: XQOFVMAHAGLMLX-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 288.07005Da

- どういたいしつりょう: 288.07005Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 9

- 複雑さ: 134

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6.2

- トポロジー分子極性表面積: 0Ų

UNDECANE, 11-BROMO-1,1,1-TRIFLUORO- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 102376-250mg |

11-Bromo-1,1,1-trifluoroundecane |

86364-79-6 | 98% | 250mg |

$105.00 | 2024-07-19 | |

| Oakwood | 102376-1g |

11-Bromo-1,1,1-trifluoroundecane |

86364-79-6 | 98% | 1g |

$210.00 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1234233-5g |

Undecane, 11-bromo-1,1,1-trifluoro- |

86364-79-6 | 98% | 5g |

$1120 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1234233-25g |

Undecane, 11-bromo-1,1,1-trifluoro- |

86364-79-6 | 98% | 25g |

$3245 | 2024-06-05 | |

| A2B Chem LLC | AX99479-1g |

Undecane, 11-bromo-1,1,1-trifluoro- |

86364-79-6 | 98% | 1g |

$210.00 | 2024-04-19 | |

| 1PlusChem | 1P01FG2F-5g |

Undecane, 11-bromo-1,1,1-trifluoro- |

86364-79-6 | 98% | 5g |

$731.00 | 2024-04-21 | |

| A2B Chem LLC | AX99479-250mg |

Undecane, 11-bromo-1,1,1-trifluoro- |

86364-79-6 | 98% | 250mg |

$105.00 | 2024-04-19 | |

| 1PlusChem | 1P01FG2F-250mg |

Undecane, 11-bromo-1,1,1-trifluoro- |

86364-79-6 | 98% | 250mg |

$136.00 | 2024-04-21 | |

| 1PlusChem | 1P01FG2F-1g |

Undecane, 11-bromo-1,1,1-trifluoro- |

86364-79-6 | 98% | 1g |

$247.00 | 2024-04-21 | |

| eNovation Chemicals LLC | Y1234233-5g |

Undecane, 11-bromo-1,1,1-trifluoro- |

86364-79-6 | 98% | 5g |

$1180 | 2025-02-19 |

UNDECANE, 11-BROMO-1,1,1-TRIFLUORO- 関連文献

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

3. Back matter

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

UNDECANE, 11-BROMO-1,1,1-TRIFLUORO-に関する追加情報

UNDECANE, 11-BROMO-1,1,1-TRIFLUORO- (CAS No. 86364-79-6): A Comprehensive Overview in Modern Chemical Research

UNDECANE, 11-BROMO-1,1,1-TRIFLUORO- (CAS No. 86364-79-6) is a fluorinated hydrocarbon that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, plays a pivotal role in the development of novel materials and bioactive molecules. The presence of both bromine and fluorine substituents makes it a versatile intermediate for synthetic chemists, enabling the construction of complex molecular architectures essential for drug discovery and material science applications.

The chemical structure of UNDECANE, 11-BROMO-1,1,1-TRIFLUORO- consists of an undecane backbone with bromine and fluorine atoms strategically positioned. The trifluoromethyl group at the 1-position enhances the compound's lipophilicity, making it an attractive candidate for membrane-interacting drugs. Additionally, the bromine atom at the 11-position provides a reactive site for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These properties have made it a valuable building block in the synthesis of pharmacophores targeting various therapeutic areas.

In recent years, the demand for fluorinated compounds in pharmaceuticals has surged due to their favorable pharmacokinetic properties. Fluorine atoms can modulate metabolic stability, binding affinity, and lipophilicity of drug molecules. The incorporation of trifluoromethyl groups has been particularly beneficial in enhancing the bioavailability and metabolic resistance of active pharmaceutical ingredients (APIs). For instance, numerous FDA-approved drugs contain trifluoromethyl groups to improve their efficacy and duration of action.

The synthesis of UNDECANE, 11-BROMO-1,1,1-TRIFLUORO- involves multi-step organic transformations that highlight its synthetic utility. One common synthetic route begins with the bromination of undecane followed by selective fluorination using reagents such as hydrogen fluoride-pyridine complexes or sulfur tetrafluoride. These methods showcase the compound's role as a precursor in constructing more complex fluorinated derivatives. The ability to introduce both bromine and fluorine substituents at specific positions allows chemists to fine-tune the electronic and steric properties of the molecule for tailored biological activities.

Recent advancements in computational chemistry have further elucidated the potential applications of UNDECANE, 11-BROMO-1,1,1-TRIFLUORO-. Molecular modeling studies have demonstrated its suitability as a ligand in designing enzymes inhibitors or receptor modulators. The trifluoromethyl group's electron-withdrawing nature can enhance binding interactions with biological targets, while the bromine atom facilitates further derivatization. Such insights have guided researchers in developing novel therapeutic agents with improved pharmacological profiles.

The compound's relevance extends beyond pharmaceuticals into materials science. Fluorinated hydrocarbons are widely used in liquid crystals, polymers, and specialty coatings due to their unique thermal and chemical stability. The structural motif of UNDECANE, 11-BROMO-1,1,1-TRIFLUORO- offers a platform for designing high-performance materials with enhanced durability and functionality. For example, researchers have explored its use in developing low-friction coatings and high-frequency dielectrics where fluorine's electronic properties are advantageous.

In conclusion, UNDECANE, 11-BROMO-1,1,1-TRIFLUORO- (CAS No. 86364-79-6) represents a cornerstone compound in modern chemical research. Its unique structural features and synthetic versatility make it indispensable in drug discovery and material science applications. As research continues to uncover new methodologies for fluorination and functionalization, the importance of this compound is expected to grow further. Its role in developing next-generation therapeutics and advanced materials underscores its significance in both academic and industrial settings.

86364-79-6 (UNDECANE, 11-BROMO-1,1,1-TRIFLUORO-) 関連製品

- 899973-23-0(5-amino-1-(4-fluorophenyl)methyl-N-(2-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)

- 866725-93-1(3-(benzenesulfonyl)-1-(3-chlorophenyl)methyl-6-ethoxy-1,4-dihydroquinolin-4-one)

- 2680695-81-0((1r,3s)-3-Hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid)

- 2228900-49-8(4-Chloro-2-(3-chloroprop-1-en-2-yl)-6-methoxyphenol)

- 1235407-15-4(4-CHLORO-5-FLUORO-2-IODOPHENOL)

- 2034522-38-6(4-(4-methoxypiperidin-1-yl)-N-2-(trifluoromethyl)phenylbenzamide)

- 1352931-26-0((2S)-2-[(4R)-2,2-dimethyltetrahydropyran-4-yl]-2-(methoxycarbonylamino)acetic acid)

- 896676-84-9(N-2-(3-{(cyclopentylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-4-methylbenzamide)

- 1172987-67-5(N-(3-chlorophenyl)-4-4-(pyrimidin-2-yl)piperazine-1-carbonyl-1,3-thiazol-2-amine)

- 40702-26-9(1,3,4-Trimethylcyclohex-3-enecarbaldehyde)